Phthalimidinoglutarimide-C6-OH is a compound of significant interest in medicinal chemistry due to its structural similarities to thalidomide and its analogs, which have demonstrated therapeutic potential, particularly in the treatment of various cancers and inflammatory diseases. This compound features a phthalimidine moiety linked to a glutarimide structure, which is believed to contribute to its biological activity.
The compound is synthesized through various chemical processes, primarily involving the condensation of phthalic anhydride and glutamic acid derivatives, followed by functionalization steps that introduce hydroxyl groups or other substituents. The synthesis methods reflect advancements in green chemistry, aiming for efficiency and reduced environmental impact.
Phthalimidinoglutarimide-C6-OH is classified as an organic compound within the category of imides, specifically phthalimides. Its structural characteristics allow it to be categorized under pharmaceutical compounds with potential anti-inflammatory and anti-cancer properties.
The synthesis of Phthalimidinoglutarimide-C6-OH typically involves a multi-step process:
Recent studies have highlighted a one-pot synthesis approach that combines multiple reaction steps into a single process, significantly improving yield and reducing reaction time. This method involves:
Phthalimidinoglutarimide-C6-OH consists of a phthalimidine ring connected to a glutarimide moiety. The structural formula can be represented as follows:
The molecular weight of Phthalimidinoglutarimide-C6-OH is approximately 178.12 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups characteristic of imides and hydroxyls .
Phthalimidinoglutarimide-C6-OH can undergo several chemical reactions, including:
Studies indicate that the interactions of Phthalimidinoglutarimide-C6-OH with biological targets may involve complex mechanisms similar to those observed with thalidomide derivatives, where binding affinities and resultant biological activities are influenced by structural conformations .
The mechanism of action for Phthalimidinoglutarimide-C6-OH is believed to involve:
Experimental data suggest that Phthalimidinoglutarimide-C6-OH can reduce TNF-α levels significantly in cellular models, indicating its potential efficacy as an anti-inflammatory agent .
Characterization through spectroscopic methods (NMR, IR) reveals key functional groups and confirms structural integrity post-synthesis .
Phthalimidinoglutarimide-C6-OH has potential applications in various scientific domains:
Phthalimidinoglutarimide-C6-OH exemplifies a structure-guided approach to optimizing cereblon (CRBN)-recruiting degraders. Its core integrates the validated pharmacophore of immunomodulatory imide drugs (IMiDs) like pomalidomide—a glutarimide ring essential for CRBN binding—with strategic modifications enhancing PROTAC functionality [1] [7]. The design prioritizes three elements:
Table 1: Key Structural Features and Design Rationale
| Structural Element | Function | Rationale |
|---|---|---|
| Glutarimide ring | CRBN binding via H-bonding & hydrophobic interactions | Maintains IMiD-like affinity; KD values typically <500 nM |
| Phthalimide system | Linker attachment vector; modulates ternary complex stability | Allows positional isomerism (e.g., 4- vs. 5-substitution) for SAR exploration |
| C6 alkyl linker | Spatial separation of E3 ligase and target protein ligands | Balances flexibility/rigidity; optimal length for proteasome engagement |
| Terminal –OH group | Functional handle for PROTAC synthesis | Enables diverse bioconjugation chemistries with POI ligands |
The hexyl (C6) spacer with terminal hydroxyl group critically influences ternary complex formation and degradation efficiency:
Table 2: Impact of Linker Chemistry on Degrader Performance
| Linker Attribute | Effect on Ternary Complex | Degradation Efficiency (DC50) |
|---|---|---|
| C4 alkyl chain | Restricted flexibility; suboptimal POI positioning | >1 µM (BRD4) |
| C6 alkyl-OH (Phthalimidinoglutarimide) | Balanced flexibility; H-bond stabilization | 50–100 nM (BRD4) |
| C8 alkyl chain | Excessive flexibility; entropic penalty | 200–500 nM (BRD4) |
| PEG3 linker | Enhanced solubility but reduced cell uptake | Highly variable |
Phthalimidinoglutarimide-C6-OH’s utility is contextualized against major E3 recruiter classes:
VHL ligands (e.g., VH032): Require bulkier hydroxyproline motifs, increasing PROTAC molecular weight (>800 Da vs. <700 Da for glutarimide-based). This compromises cellular permeability [2] [7].
CRBN vs. IAP or MDM2 Recruiters:
Glutarimide-based recruiters avoid these liabilities but face unique challenges: teratogenicity risks and substrate competition [1] [5].
Emerging Non-Glutarimide CRBN Ligands:
Table 3: E3 Ligase Recruiter Profiles for PROTAC Design
| Recruiter Type | Representative Ligand | MW (Da) | CRBN KD (µM) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Glutarimide-based | Phthalimidinoglutarimide-C6-OH | 344.4 | 1–10 | Proven degradation efficiency; modular synthesis | Racemization; substrate competition |
| VHL ligand | VH032 | 393.4 | 0.2 (VHL) | High affinity; no racemization | High polarity; poor blood-brain barrier penetration |
| IAP ligand | LCL161 | 438.5 | N/A | Potent in inflammatory models | E3 auto-ubiquitination |
| Non-glutarimide CRBN ligand | Trisubstituted PDHU | ~350 | 20–100 | Achiral; stable | Lower affinity; limited SAR data |
The phthalimide ring serves as a critical SAR exploration site:
Nitro (4-NO₂) or cyano (4-CN) substitutions reduce electron density on the carbonyl, strengthening H-bonding with His353. KD values improve 2–3 fold versus electron-donating groups (e.g., 4-OMe) [7] [9].
Ring Expansion/Fusion:
Isoindolinone-based analogs (e.g., CC-885 derivatives) exhibit 5–10-fold higher affinity but increase synthetic complexity. Their fused rings enhance rigidity but reduce linker conformational freedom [4] [7].
Addressing Racemization:
Table 4: SAR of Phthalimide Modifications
| Modification | CRBN KD (µM) | Relative Binding vs. Thalidomide | Effect on Ternary Complex Stability |
|---|---|---|---|
| None (Thalidomide) | 250 | 1.0x | Baseline |
| 4-OH (4-hydroxythalidomide) | 55 | 4.5x | ↑ H-bonding with His353 |
| 4-NO₂ | 45 | 5.6x | ↑ Carbonyl polarization |
| 5-Cl | 120 | 2.1x | ↑ Hydrophobic contacts; steric effects |
| 4-OMe (electron-donating) | 400 | 0.6x | ↓ Carbonyl H-bond acceptance |
| Isoindolinone fusion | 5–10 | 25–50x | ↑ Rigidity; may restrict linker dynamics |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2